molecular formula C7H4ClNO B1349109 2-Chloro-4-hydroxybenzonitrile CAS No. 3336-16-1

2-Chloro-4-hydroxybenzonitrile

Cat. No. B1349109
CAS RN: 3336-16-1
M. Wt: 153.56 g/mol
InChI Key: BDDVAWDNVWLHDQ-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It is used for the preparation of arylthioamides . The compound appears as a white to light yellow crystal powder .


Synthesis Analysis

This compound may be used in the synthesis of 6-aminophenanthridines via the Suzuki-Miyaura coupling reaction . It may also be used in the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-hydroxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group . The average mass of the molecule is 153.566 Da and the monoisotopic mass is 152.998138 Da .


Physical And Chemical Properties Analysis

2-Chloro-4-hydroxybenzonitrile has a density of 1.4±0.1 g/cm3, a boiling point of 323.2±27.0 °C at 760 mmHg, and a flash point of 149.3±23.7 °C . It has a molar refractivity of 37.7±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 108.5±5.0 cm3 .

Scientific Research Applications

Dehalogenation in Environmental Science

One significant application of chloro-hydroxybenzonitrile compounds, like 2-Chloro-4-hydroxybenzonitrile, is in environmental science. Desulfitobacterium chlororespirans, for example, has been shown to dehalogenate ortho chlorines on polysubstituted phenols. This bacterium can transform compounds such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) through metabolic reductive dehalogenation. This process is crucial for understanding environmental degradation and bioremediation of herbicides and pollutants (Cupples, Sanford, & Sims, 2005).

Structural Analysis and Isostructurality

In the field of crystallography, compounds like 3,5-Dichloro-4-hydroxybenzonitrile have been studied for their unique structural properties. These compounds can form chain-like arrangements and polymorphs through interactions like OH...NC. The study of these structures provides insights into molecular interactions and isostructurality, which is crucial for designing new materials and understanding molecular behavior (Britton, 2006).

Spectroscopic and Structural Studies

Spectroscopic and computational studies on compounds like 4-hydroxybenzonitrile (closely related to 2-Chloro-4-hydroxybenzonitrile) provide critical insights into their vibrational spectra and structural characteristics. These studies are essential for understanding the physical and chemical properties of these compounds, which can have implications in material science, chemistry, and environmental studies (Binev, 2001).

Safety And Hazards

This compound is considered hazardous. It can cause skin and eye irritation, and it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-chloro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDVAWDNVWLHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343866
Record name 2-Chloro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-hydroxybenzonitrile

CAS RN

3336-16-1
Record name 2-Chloro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-hydroxybenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The 2-chloro-4-aminobenzonitrile (57 g, 0.37 m) was added to a cold stirred solution of concentrated sulfuric acid (115 g) in water (1,000 ml). Then a cold solution of sodium nitrite (26.5 g, 0.38 m) in water (250 ml) was added to the suspension solution at a temperature between 0° and 6° C. Upon addition of the sodium nitrite, stirring continued for approximately three hours at which time urea (3 g) was added to the reaction mixture. The reaction mixture reacted at a temperature between 69° and 76° C. for approximately three hours. The reaction product was filtered and crystallized from water to yield the fifth step product 2-chloro-4-hydroxybenzonitrile (18.8 g, 33%, mp 157°-158° C.).
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57 g
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115 g
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26.5 g
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Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-4-aminobenzonitrile (25 g, 0.187 m) in stirred concentrated sulfuric acid (58 g) and water (570 ml) was heated at between 49° and 61° C. for approximately thirty minutes. The suspension was cooled to approximately 0° C. and a cold solution of sodium nitrite (13.2 g, 0.187 m) in water (125 ml) was added dropwise at a solution temperature of between 0° and 6° C. Stirring continued thereafter for approximately three hours and then urea (1.5 g) was added to the mixture. The resulting insoluble impurity was filtered off. An aqueous solution of 50% sulfuric acid (600 ml) was added while the reaction mixture was heated at a temperature between 74° and 81° C. and stirred until the evolution of nitrogen gas ceased. The reaction product was separated by filtration and then recrystallized from water to yield 2-chloro-4-hydroxybenzonitrile (17.9 g, 62.5%, mp 160° C.).
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25 g
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13.2 g
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125 mL
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1.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
B Graß, H Mayer, J Nolte, G Preuß… - Pest Management …, 2000 - Wiley Online Library
The biodegradation and transport of the herbicides bromoxynil and ioxynil during artificial groundwater recharge and bank filtration were investigated to allow further risk assessment. …
Number of citations: 18 onlinelibrary.wiley.com
MJ Kim, SH Lee, SO Park, H Kang, JS Lee… - Bioorganic & medicinal …, 2011 - Elsevier
… Thus, 2-chloro-4-hydroxybenzonitrile (1) was brominated selectively to produce structure of 2 with NBS and trifluoromethanesulfonic acid. The structure of 2 was methylated with …
Number of citations: 26 www.sciencedirect.com
YK Kong, KS Song, ME Jung, M Kang, HJ Kim… - Bioorganic & Medicinal …, 2022 - Elsevier
… The aglycon moiety (35) was prepared from 2-chloro-4-hydroxybenzonitrile (30) in a series of five steps. The substituted phenol (30) was brominated with N-bromosuccinimide (NBS) …
Number of citations: 4 www.sciencedirect.com
SE Skerratt, JEJ Mills, J Mistry - MedChemComm, 2013 - pubs.rsc.org
Herein, we describe the discovery and optimisation of a series of potent and selective TRPV4 antagonists. The application of a variety of computational techniques (including Bayesian …
Number of citations: 19 pubs.rsc.org
MM Claffey, CJ Helal, PR Verhoest… - Journal of medicinal …, 2012 - ACS Publications
… Same procedure as example 10g except using 2-chloro-4-hydroxybenzonitrile. LCMS m/z 455.3 (M + 1). H NMR (400 MHz, CD 3 OD) δ 1.38 (d, J = 6.6 Hz, 3H), 1.89 (m, 2H), 2.29 (m, 2H…
Number of citations: 57 pubs.acs.org
H Tang, K Jensen, E Houang, FM McRobb… - Journal of Medicinal …, 2022 - ACS Publications
… The crude material was purified by flash column chromatography (0 to 100% EtOAc in cyclohexane) to give 5-bromo-2-chloro-4-hydroxybenzonitrile as a white solid (626 mg, 41% yield)…
Number of citations: 10 pubs.acs.org
W Nguyen, J Jacobson, KE Jarman… - Journal of Medicinal …, 2019 - ACS Publications
The persistent reservoir of cells latently infected with human immunodeficiency virus (HIV)-integrated proviral DNA necessitates lifelong suppressive antiretroviral therapy (ART). …
Number of citations: 11 pubs.acs.org
AD Hobson, CM Harris, EL van der Kam… - Journal of medicinal …, 2015 - ACS Publications
S1P 5 is one of 5 receptors for sphingosine-1-phosphate and is highly expressed on endothelial cells within the blood–brain barrier, where it maintains barrier integrity in in vitro models …
Number of citations: 55 pubs.acs.org
RI Storer, RM Owen, A Pike, CL Benn, E Armstrong… - …, 2016 - pubs.rsc.org
Elevated serum uric acid levels can lead to gout which remains an area of unmet medical need. Following an unexpected clinical uricosuric effect observed with a sulfonamide …
Number of citations: 8 pubs.rsc.org
H Tang, K Jensen, E Houang, F McRobb, S Bhat… - 2021 - chemrxiv.org
D-Serine is a co-agonist of the N-methyl D-aspartate (NMDA) receptor, a key excitatory neurotransmitter receptor. In the brain, D-Serine is synthesized from its L-isomer by serine …
Number of citations: 1 chemrxiv.org

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